REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[S:4][C:5](Br)=[CH:6][N:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>CN(C=O)C>[N:15]1([C:5]2[S:4][C:3]([NH2:2])=[N:7][CH:6]=2)[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for 30 minutes product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, diisopropyl ether (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |